4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Purity Quality Control Procurement

This halogenated indenone provides orthogonal reactivity: the 4-bromo handle enables Pd-catalyzed cross-couplings while the 5-fluoro substituent modulates electronic properties. Validated precursor for 2,3-diaryl indenone libraries and AlkBH3 inhibitor scaffolds. Ambient stable—ideal for HTE workflows.

Molecular Formula C9H6BrFO
Molecular Weight 229.05 g/mol
CAS No. 935681-01-9
Cat. No. B1376253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
CAS935681-01-9
Molecular FormulaC9H6BrFO
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=C(C=C2)F)Br
InChIInChI=1S/C9H6BrFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2
InChIKeyJTVKCVNXTBXSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 935681-01-9): Core Properties & Class Definition for Procurement


4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (CAS 935681-01-9) is a halogenated indenone derivative with the molecular formula C9H6BrFO and a molecular weight of 229.05 g/mol . It features a bicyclic indanone core with a bromine atom at the 4-position and a fluorine atom at the 5-position . This compound serves primarily as a synthetic building block for medicinal chemistry and materials science research.

Why Generic Indenone Substitution is Not Advisable for 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (935681-01-9)


The specific 4-bromo-5-fluoro substitution pattern on the indanone scaffold is critical for downstream synthetic utility. Unsubstituted 2,3-dihydro-1H-inden-1-one or analogs with different halogenation patterns (e.g., 5-fluoro- or 4-bromo-only) present different reactivity profiles for cross-coupling reactions. The presence of both bromine and fluorine provides orthogonal reactive handles; bromine is a prime site for palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while fluorine can influence electronic properties and metabolic stability [1]. Substituting with a different halogenated indenone would alter the regiochemical outcome and potential biological activity of derived compounds [1]. Furthermore, vendor specifications for purity and physical form vary, making direct substitution without revalidation of experimental parameters unreliable.

Quantitative Differentiation of 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (935681-01-9) for Evidence-Based Procurement


Purity Specification Compared to Alternative Vendors for 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one

Vendor AKSci specifies a minimum purity of 95% for this compound . In comparison, vendor BLDpharm offers the compound with a standard purity of 97% . This difference in specification can be critical for applications requiring higher initial purity to minimize side reactions or for use in sensitive catalytic processes.

Purity Quality Control Procurement

Synthetic Route as a Building Block: 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one for Suzuki-Miyaura Coupling

The compound is synthesized by the bromination of 5-fluoro-2,3-dihydro-1H-inden-1-one. In this synthesis, 5-fluoro-2,3-dihydro-1H-inden-1-one (5 g, 33.3 mmol) is reacted with bromine (2.57 mL, 50.0 mmol) in the presence of aluminum trichloride to yield 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one . This specific 4-bromo substitution is crucial as it enables subsequent Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of 2,3-diaryl indenones from 2,3-dibromo indenones [1].

Suzuki Coupling Medicinal Chemistry Cross-Coupling

Storage Stability: 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one Room Temperature Handling Advantage

Several vendors specify that 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one can be stored at room temperature (RT), away from moisture [REFS-1, REFS-2]. This is in contrast to some structurally related compounds or other halogenated intermediates that may require refrigeration or freezing to prevent decomposition. This stability profile simplifies inventory management and reduces cold-chain logistics costs.

Stability Logistics Storage

Core Reactivity: 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one as a Halogenated Indanone Building Block

The compound's utility is as a synthetic building block in medicinal chemistry . Its specific substitution pattern (4-bromo, 5-fluoro) is distinct from other commercially available indenones, such as 5-bromo-6-fluoro-indan-1-one (a synonym for the target compound) or 4-bromo-1-indanone . This specific regiochemistry is essential for structure-activity relationship (SAR) studies where the precise spatial arrangement of halogens influences binding to biological targets.

Chemical Probe Fragment-Based Drug Discovery Building Block

Defined Application Scenarios for 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (935681-01-9) Based on Verified Evidence


Medicinal Chemistry: Building Block for Suzuki-Miyaura Cross-Coupling

4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one is a validated precursor for the synthesis of 2,3-diaryl indenones via Suzuki-Miyaura cross-coupling [1]. This reaction is fundamental for generating libraries of arylated indenone derivatives, which have been explored as inhibitors of the DNA repair enzyme AlkBH3 [1]. Researchers procuring this compound can leverage the established synthetic route to create diverse analogs for biological screening.

Synthetic Chemistry: Precursor for Advanced Intermediates

The compound's synthesis from 5-fluoro-2,3-dihydro-1H-inden-1-one is well-documented . Its dual halogenation (bromine and fluorine) provides orthogonal reactivity. The bromine atom can be used for various metal-catalyzed cross-couplings, while the fluorine atom can modulate the electronic properties of the resulting molecules. This makes it a strategic intermediate for building more complex molecular architectures.

Academic and Industrial Research: SAR Studies on Halogenated Scaffolds

The specific 4-bromo-5-fluoro substitution pattern on the indanone core is a key differentiator for structure-activity relationship (SAR) investigations . When compared to unsubstituted indanone or mono-halogenated analogs, this compound allows researchers to probe the combined steric and electronic effects of a bromine and fluorine atom in a specific 1,2-relationship. This is valuable in programs targeting enzymes or receptors where halogen bonding or hydrophobic interactions are critical for ligand binding.

Logistically Favorable Reagent for High-Throughput Experimentation

The room-temperature stability of this compound [REFS-4, REFS-5] makes it an attractive reagent for use in automated high-throughput experimentation (HTE) platforms. Unlike building blocks that require cold storage and are prone to degradation upon repeated sampling, this compound can be stored and handled under standard ambient conditions, reducing the risk of experimental variability and simplifying workflow integration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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